molecular formula C9H9NaO3 B12650502 Sodium (R)-3-phenyllactate CAS No. 85391-15-7

Sodium (R)-3-phenyllactate

Cat. No.: B12650502
CAS No.: 85391-15-7
M. Wt: 188.16 g/mol
InChI Key: DVSAFLNBVQKEKE-DDWIOCJRSA-M
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Description

Sodium ®-3-phenyllactate is a sodium salt of ®-3-phenyllactic acid, a chiral molecule with a phenyl group attached to the third carbon of a lactic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-3-phenyllactate typically involves the neutralization of ®-3-phenyllactic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:

(R)-3-phenyllactic acid+NaOHSodium (R)-3-phenyllactate+H2O\text{(R)-3-phenyllactic acid} + \text{NaOH} \rightarrow \text{Sodium (R)-3-phenyllactate} + \text{H}_2\text{O} (R)-3-phenyllactic acid+NaOH→Sodium (R)-3-phenyllactate+H2​O

Industrial Production Methods: Industrial production of Sodium ®-3-phenyllactate may involve the fermentation of specific microorganisms that produce ®-3-phenyllactic acid, followed by its extraction and neutralization with sodium hydroxide. The fermentation process is optimized for high yield and purity of the desired enantiomer.

Types of Reactions:

    Oxidation: Sodium ®-3-phenyllactate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of Sodium ®-3-phenyllactate can yield alcohol derivatives, depending on the reducing agents used.

    Substitution: The phenyl group in Sodium ®-3-phenyllactate can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of ®-3-phenyllactic alcohol.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

Sodium ®-3-phenyllactate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial properties and potential use as a preservative.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium ®-3-phenyllactate involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Comparison with Similar Compounds

Sodium ®-3-phenyllactate can be compared with other similar compounds, such as:

    Sodium (S)-3-phenyllactate: The enantiomer of Sodium ®-3-phenyllactate, with different biological activities and properties.

    Sodium lactate: A simpler analog without the phenyl group, used widely in medical and industrial applications.

    Sodium mandelate: Another aromatic alpha-hydroxy acid salt, used in similar applications but with different chemical properties.

Uniqueness: Sodium ®-3-phenyllactate is unique due to its chiral nature and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

85391-15-7

Molecular Formula

C9H9NaO3

Molecular Weight

188.16 g/mol

IUPAC Name

sodium;(2R)-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m1./s1

InChI Key

DVSAFLNBVQKEKE-DDWIOCJRSA-M

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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